molecular formula C16H15N3O3 B2584698 Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 723332-84-1

Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No. B2584698
CAS RN: 723332-84-1
M. Wt: 297.314
InChI Key: YDYCANCPUMOCKM-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazolo[1,5-a]pyrimidines can be synthesized through various pathways . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has been synthesized through various chemical reactions. For instance, it has been obtained by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines (Finlander & Pedersen, 1985).
  • This compound has also been used in the synthesis of thiazolopyrimidines and thiazolodipyrimidines, showcasing its versatility in creating diverse chemical structures (Sherif et al., 1993).

Potential Biological Applications

  • There is significant interest in the biological activity of this compound. It has been investigated for its in vitro cytotoxic activity against various human cancer cell lines, including colon, lung, breast, and liver cancer cells (Hassan et al., 2015).
  • Another study focused on the synthesis of derivatives of this compound and assessed their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Crystallographic and Spectroscopic Analysis

  • Crystallographic and spectroscopic analyses have been conducted on derivatives of this compound. For example, X-ray powder diffraction data were reported for a related compound, demonstrating its significance in structural chemistry (Wang et al., 2017).

Other Chemical Transformations and Applications

  • The compound has been involved in the synthesis of new pyrazolo[1,5-a]pyrimidines and related Schiff bases. These synthesized compounds were characterized using various analytical and spectroscopic techniques (Bruni et al., 1994).
  • It has also played a role in the preparation of new heterocycles of biological importance. The biological activities of these compounds, including their potential antimicrobial properties, have been evaluated (Youssef et al., 2013).

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . They could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-3-22-16(20)13-10-18-19-14(8-9-17-15(13)19)11-4-6-12(21-2)7-5-11/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYCANCPUMOCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC=C(N2N=C1)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

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